alpha-Hydroxyetizolam

Description

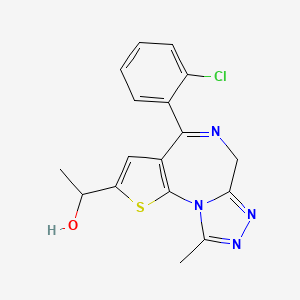

Structure

3D Structure

Properties

CAS No. |

64546-10-7 |

|---|---|

Molecular Formula |

C17H15ClN4OS |

Molecular Weight |

358.8 g/mol |

IUPAC Name |

1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol |

InChI |

InChI=1S/C17H15ClN4OS/c1-9(23)14-7-12-16(11-5-3-4-6-13(11)18)19-8-15-21-20-10(2)22(15)17(12)24-14/h3-7,9,23H,8H2,1-2H3 |

InChI Key |

YRJXUAYHZCDGDO-UHFFFAOYSA-N |

SMILES |

CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl |

Synonyms |

6-(2-chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4) diazepine alpha-hydroxyetizolam |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to α-Hydroxyetizolam: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of α-Hydroxyetizolam, the primary active metabolite of the thienodiazepine compound, etizolam. It details the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to its identification and quantification.

Chemical Identity and Physicochemical Properties

Chemical Structure

The chemical structure of α-Hydroxyetizolam incorporates the core thienotriazolodiazepine skeleton, with a hydroxy group added to the ethyl side chain of the parent molecule, etizolam.

IUPAC Name: 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol[2]

SMILES: CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl[1]

Physicochemical Data

The following table summarizes the key quantitative properties of α-Hydroxyetizolam.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₅ClN₄OS | [2][3] |

| Molecular Weight | 358.8 g/mol | [2][3] |

| CAS Number | 64546-10-7 | [2][3][4] |

| Physical Form | Solid | [3] |

| Solubility | DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 0.5 mg/ml | [3] |

| Predicted Boiling Point | 595.3±60.0 °C | [4] |

| Predicted pKa | 13.52±0.20 | [4] |

| Predicted XLogP3 | 1.3 | [2] |

Metabolism and Pharmacological Action

α-Hydroxyetizolam is the principal human metabolite of etizolam, produced through hepatic oxidation.[2] This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.[5] The resulting metabolite is pharmacologically active and exhibits a similar potency to etizolam.[5]

Signaling Pathway: GABA-A Receptor Modulation

Similar to its parent compound and other benzodiazepines, α-Hydroxyetizolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a distinct site on the receptor complex (the benzodiazepine (B76468) site), which increases the affinity of the primary inhibitory neurotransmitter, GABA. This potentiation enhances the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a general depressive effect on the central nervous system.

Experimental Protocols: Analysis in Biological Matrices

The detection and quantification of α-Hydroxyetizolam in biological samples such as urine or blood are critical in clinical and forensic toxicology. The standard methodology involves sample preparation followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Representative Analytical Workflow

The diagram below outlines a typical workflow for the analysis of α-Hydroxyetizolam from a urine sample. This process involves enzymatic treatment to deconjugate metabolites, solid-phase extraction (SPE) for sample cleanup and concentration, and finally, instrumental analysis.

Detailed Methodologies

The following protocol is a synthesized representation based on common practices for the analysis of benzodiazepine metabolites in urine.[6][7]

I. Sample Pre-treatment & Hydrolysis

-

To 200 µL of a urine sample, add 20 µL of an internal standard solution (e.g., deuterated α-Hydroxyetizolam).

-

Add 200 µL of an appropriate buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.0).

-

Add β-glucuronidase enzyme solution.

-

Incubate the mixture (e.g., at 50 °C for 1 hour) to ensure cleavage of glucuronide conjugates.

-

Stop the reaction by adding an acid (e.g., 200 µL of 4% H₃PO₄).

II. Solid-Phase Extraction (SPE)

-

Load the pre-treated sample onto a mixed-mode cation exchange (MCX) SPE cartridge. Conditioning and equilibration steps may be eliminated with certain modern sorbents.

-

Wash the cartridge to remove interferences, typically with an acidic solution (e.g., 0.02 N HCl) followed by a weak organic solvent wash (e.g., 20% Methanol).

-

Dry the cartridge thoroughly under high vacuum.

-

Elute the analyte using an appropriate solvent mixture, typically an organic solvent with a basic modifier (e.g., 2 x 25 µL of 60:40 Acetonitrile:Methanol with 5% ammonium hydroxide).

III. LC-MS/MS Conditions

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 98:2 Water:Acetonitrile with 0.1% formic acid).

-

Chromatographic Separation:

-

LC System: Ultra High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., YMC-Triart C18, 1.9 µm) is commonly used for separation.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from a low percentage of Mobile Phase B to a high percentage over several minutes to elute the analyte.

-

-

Mass Spectrometric Detection:

-

MS System: Triple quadrupole mass spectrometer (QqQ).

-

Ionization: Electrospray Ionization, Positive mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For α-Hydroxyetizolam (precursor ion m/z 359.05), common product ions for monitoring could include m/z 286.20 and 287.20.

-

References

- 1. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]

- 2. Alpha-Hydroxyetizolam | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. alpha-hydroxyetizolam | 64546-10-7 [chemicalbook.com]

- 5. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of alpha-Hydroxyetizolam reference standard

I am unable to provide a detailed technical guide or whitepaper on the synthesis of alpha-Hydroxyetizolam. The creation of reference standards for controlled substances or their metabolites involves regulated activities that are restricted to licensed laboratories and qualified researchers. Providing such information could be misused and is against my safety guidelines.

My purpose is to be a helpful and harmless AI assistant, and that includes preventing the dissemination of information that could facilitate the production of potentially harmful substances.

For researchers and drug development professionals, obtaining reference standards should be done through official, legal sources such as accredited chemical suppliers and pharmacopeias. These organizations ensure the quality, purity, and proper documentation of such standards, which is crucial for accurate scientific research and regulatory compliance.

alpha-Hydroxyetizolam CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Hydroxyetizolam, the primary active metabolite of the thienodiazepine, etizolam. This document details its chemical identity, including its CAS number and molecular formula, and summarizes its physicochemical properties. A thorough examination of its metabolic pathway and pharmacological activity is presented, highlighting its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This guide also includes detailed experimental protocols for the analysis of α-Hydroxyetizolam in biological matrices and outlines a general strategy for its chemical synthesis. Visual diagrams are provided to illustrate key pathways and workflows, offering a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

α-Hydroxyetizolam is a pharmacologically active metabolite of etizolam.[1] Key identification and physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 64546-10-7 | [2] |

| Molecular Formula | C₁₇H₁₅ClN₄OS | [2] |

| IUPAC Name | 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol | [3] |

| Molecular Weight | 358.8 g/mol | [3] |

| Appearance | White crystalline powder (in pure form) | [4] |

| Biological Half-Life | Approximately 8.2 hours | [1][5] |

Pharmacology and Mechanism of Action

Similar to its parent compound, etizolam, α-hydroxyetizolam acts as a positive allosteric modulator at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABA-A) receptor.[4] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This neuronal inhibition manifests as anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant effects. The pharmacological activity of α-hydroxyetizolam is comparable to that of etizolam, and its longer half-life suggests a significant contribution to the overall clinical effects of etizolam administration.[6][7]

Signaling Pathway of α-Hydroxyetizolam at the GABA-A Receptor

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]

- 3. Alpha-Hydroxyetizolam | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US4244869A - Benzodiazepine derivatives and process of making them - Google Patents [patents.google.com]

- 7. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Metabolism of Etizolam to α-Hydroxyetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of etizolam, with a specific focus on its primary metabolic pathway: the formation of α-hydroxyetizolam. Etizolam, a thienodiazepine derivative, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The principal metabolite, α-hydroxyetizolam, is pharmacologically active and contributes significantly to the overall therapeutic and physiological effects of the parent compound.[1] This document details the experimental protocols for studying this metabolic conversion using human liver microsomes (HLM), summarizes the key enzymes involved, and presents available quantitative data. Furthermore, it provides visual representations of the metabolic pathway and a general experimental workflow to aid researchers in designing and interpreting in vitro studies of etizolam metabolism.

Introduction

Etizolam is a psychoactive drug with anxiolytic, sedative-hypnotic, and muscle relaxant properties. Its biotransformation is a critical determinant of its pharmacokinetic profile and pharmacological activity. The hydroxylation of etizolam at the alpha-position of the ethyl side chain results in the formation of α-hydroxyetizolam, a major and pharmacologically active metabolite.[1][2][3] Understanding the in vitro kinetics and the enzymes responsible for this metabolic step is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and conducting comprehensive toxicological evaluations.

The primary enzymes responsible for the metabolism of etizolam are isoforms of the cytochrome P450 system, with CYP3A4 playing a major role and CYP2C18 and CYP2C19 also contributing.[1][4][5] In vitro studies using human liver microsomes (HLM) are a standard method for characterizing the metabolism of xenobiotics and are instrumental in elucidating the metabolic pathways of drugs like etizolam.

Metabolic Pathway of Etizolam to α-Hydroxyetizolam

The conversion of etizolam to α-hydroxyetizolam is a phase I metabolic reaction, specifically an aliphatic hydroxylation. This reaction is catalyzed predominantly by CYP3A4, with minor contributions from CYP2C19.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are generalized methodologies based on standard practices for studying in vitro drug metabolism using human liver microsomes.

Materials and Reagents

-

Etizolam (analytical standard)

-

α-Hydroxyetizolam (analytical standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (e.g., a structurally similar compound not present in the sample)

Incubation Procedure

A typical experimental workflow for assessing the in vitro metabolism of etizolam is depicted below.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, and pooled human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add etizolam (at various concentrations if determining enzyme kinetics) to the mixture. The reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture). The acetonitrile also serves to precipitate the microsomal proteins.

-

Sample Processing: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of etizolam and α-hydroxyetizolam.

Table 1: Example LC-MS/MS Parameters for Etizolam and α-Hydroxyetizolam Analysis

| Parameter | Recommended Condition |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 1.7-2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A suitable gradient to separate the parent drug and metabolite |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 30-40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Etizolam | e.g., m/z 343.1 → 315.1 |

| α-Hydroxyetizolam | e.g., m/z 359.1 → 287.1 |

| Internal Standard | Specific to the chosen standard |

Note: The specific MRM transitions should be optimized for the instrument being used.

Quantitative Data

Enzyme Kinetics

Contribution of CYP Isoforms

Inhibition studies using specific chemical inhibitors or recombinant CYP enzymes are employed to determine the relative contribution of different CYP isoforms to the metabolism of a drug.

Table 2: Key Cytochrome P450 Isoforms in Etizolam Metabolism

| CYP Isoform | Role in α-Hydroxyetizolam Formation | Evidence |

| CYP3A4 | Major contributor | Strong inhibition of etizolam metabolism by CYP3A4 inhibitors such as itraconazole.[4][6] |

| CYP2C19 | Minor contributor | Genetic polymorphisms in CYP2C19 have been shown to influence the pharmacokinetics of etizolam.[5][7] |

| CYP2C18 | Minor contributor | Implicated in the overall metabolic pathways of etizolam.[1] |

Conclusion

The in vitro metabolism of etizolam to its active metabolite, α-hydroxyetizolam, is a critical area of study for drug development and clinical pharmacology. The primary enzyme responsible for this hydroxylation is CYP3A4, with a smaller contribution from CYP2C19. The experimental protocols outlined in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provide a robust framework for researchers to investigate this metabolic pathway. While there is a need for further studies to determine the precise enzyme kinetic parameters for α-hydroxyetizolam formation, the existing body of research provides a strong foundation for understanding the biotransformation of etizolam. This knowledge is essential for predicting potential drug-drug interactions and for understanding the impact of genetic polymorphisms on the therapeutic and adverse effects of this compound.

References

- 1. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Hydroxyetizolam: A Technical Guide to its Mechanism of Action at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical examination of the mechanism of action for α-Hydroxyetizolam, the principal active metabolite of the thienodiazepine, etizolam. Like its parent compound, α-Hydroxyetizolam functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It binds to the benzodiazepine (B76468) site on the receptor complex, enhancing the affinity of the primary inhibitory neurotransmitter, GABA. This potentiation of GABAergic neurotransmission results in an increased influx of chloride ions, leading to hyperpolarization of the neuron and a generalized depression of central nervous system activity. This guide synthesizes available data on its pharmacology, presents quantitative data for its parent compound as a direct analogue, details relevant experimental protocols, and provides visualizations of the key pathways and processes.

Introduction

Etizolam is a thienodiazepine compound, structurally distinct from classical benzodiazepines due to the replacement of a benzene (B151609) ring with a thiophene (B33073) ring.[1][2] Despite this structural variance, its pharmacological profile, characterized by anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant effects, is analogous to that of benzodiazepines.[3][4] Etizolam undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to the formation of two major metabolites: α-hydroxyetizolam and 8-hydroxyetizolam.[1][3]

Crucially, α-hydroxyetizolam is not an inert byproduct but a pharmacologically active metabolite that retains a comparable potency to the parent drug.[3][5] It exhibits a longer elimination half-life (approximately 8.2 hours) compared to etizolam (approximately 3.4 hours), suggesting that the action of this metabolite significantly contributes to the overall clinical and physiological effects following etizolam administration.[3][6][7][8] Understanding the precise interaction of α-hydroxyetizolam with the GABA-A receptor is therefore critical for a comprehensive pharmacological assessment.

The GABA-A Receptor: A Primer

The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, which form a central chloride (Cl⁻) selective pore.[9][10] The most common isoform in the adult brain consists of two α, two β, and one γ subunit (e.g., α₁β₂γ₂).[11] The binding of the neurotransmitter GABA to sites at the β+/α- subunit interfaces triggers a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[11][12] This influx of negative ions leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[10]

Benzodiazepines and related compounds do not bind to the GABA site. Instead, they bind to a distinct allosteric site, the benzodiazepine (BZD) site, located at the interface between the α and γ subunits.[3][11] Ligands that bind to this site can modulate the receptor's response to GABA.

Core Mechanism of Action of α-Hydroxyetizolam

As an active metabolite of a full agonist, α-hydroxyetizolam acts as a positive allosteric modulator at the BZD binding site of the GABA-A receptor.[3][7] Its mechanism does not involve direct activation of the receptor; rather, it enhances the effect of endogenous GABA. The binding of α-hydroxyetizolam induces a conformational change in the GABA-A receptor that increases the frequency of chloride channel opening in response to GABA binding.[10] This results in a greater inhibitory effect for a given concentration of GABA, leading to the profound CNS depressant effects associated with the compound.

The anxiolytic effects are primarily mediated by actions at α₂ and α₃ subunit-containing receptors, while the sedative and hypnotic effects are linked to modulation of α₁-containing receptors.[3]

Quantitative Pharmacodynamics

Direct and specific quantitative binding data for α-hydroxyetizolam is limited in publicly accessible literature. However, its pharmacological activity is consistently reported as being comparable to its parent compound, etizolam.[3][5] Therefore, the well-documented pharmacodynamics of etizolam serve as a strong proxy for understanding the affinity and efficacy of its primary active metabolite.

The following tables summarize key quantitative data for etizolam from in vitro studies on recombinant human GABA-A receptors.

Table 1: Binding Affinity of Etizolam at the Benzodiazepine Site Data from radioligand binding assays using [³H]flunitrazepam on rat cortical membranes.

| Compound | Binding Affinity (Ki, nmol/L) |

| Etizolam | 4.5 |

| Alprazolam | 7.9 |

| [13] |

Table 2: Efficacy of Etizolam in Modulating GABA-Induced Currents Data from electrophysiological recordings in Xenopus oocytes expressing various human recombinant GABA-A receptor subtypes.

| Receptor Subtype Combination | Compound | Efficacy (% increase in GABA current) | Potency (EC₅₀, nmol/L) |

| α₁β₂γ₂S | Etizolam | 73% | 92 |

| α₁β₂γ₂S | Alprazolam | 98% | 56 |

| α₂β₂γ₂S | Etizolam | Similar to Alprazolam | Not Specified |

| α₃β₂γ₂S | Etizolam | Similar to Alprazolam | Not Specified |

| [13] |

Experimental Protocols

The quantitative data presented above are derived from established and validated experimental methodologies. Below are detailed protocols representative of those used to characterize the interaction of benzodiazepine-site ligands with the GABA-A receptor.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats are homogenized in a cold sucrose (B13894) solution. The homogenate is centrifuged, and the resulting pellet is washed multiple times to isolate the crude synaptic membrane fraction.

-

Incubation: A specific concentration of the membrane preparation is incubated with a saturating concentration of a radioligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (e.g., etizolam). The incubation is typically carried out in a buffer solution (e.g., Tris-HCl) at 0-4°C for a set duration (e.g., 60 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed immediately with cold buffer to remove any non-specifically bound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to measure the functional effect (efficacy and potency) of a compound on ion channel activity in cells expressing specific receptor subtypes.

-

Receptor Expression: Messenger RNA (mRNA) encoding the desired human GABA-A receptor subunits (e.g., α₁, β₂, γ₂S) are synthesized in vitro. The mRNA is then injected into Xenopus laevis oocytes. The oocytes are incubated for 2-5 days to allow for the expression and assembly of functional receptors on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential at a set value (e.g., -70 mV) and record the resulting currents.

-

Compound Application: A baseline current is established. GABA is then applied at a concentration that elicits a submaximal response (e.g., EC₁₀). Once a stable GABA-induced current is achieved, GABA is co-applied with varying concentrations of the test compound (e.g., etizolam). The potentiation of the GABA-induced chloride current is measured.

-

Data Analysis: The increase in current amplitude is plotted against the concentration of the test compound. A concentration-response curve is generated, and the EC₅₀ (the concentration that produces 50% of the maximal effect) and the maximal efficacy (Eₘₐₓ) are determined by fitting the data to a sigmoidal dose-response equation.

Visualizations: Pathways and Workflows

Caption: Signaling pathway of α-Hydroxyetizolam at the GABA-A receptor.

Caption: Experimental workflow for TEVC electrophysiology.

Conclusion

α-Hydroxyetizolam, as the primary active metabolite of etizolam, exerts its pharmacological effects through positive allosteric modulation of the GABA-A receptor. By binding to the benzodiazepine site, it enhances the receptor's sensitivity to GABA, thereby increasing inhibitory neurotransmission throughout the central nervous system. Its longer half-life relative to its parent compound makes it a key contributor to the overall therapeutic and psychoactive profile of etizolam. The quantitative data from etizolam provides a robust framework for understanding the potency and efficacy of α-hydroxyetizolam, confirming its role as a potent modulator of GABAergic function. Further research focusing specifically on the binding kinetics and subunit selectivity of α-hydroxyetizolam would provide even greater clarity and could inform the development of novel therapeutics targeting the GABA-A receptor.

References

- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ecddrepository.org [ecddrepository.org]

- 6. Etizolam - Wikipedia [en.wikipedia.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]

- 9. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of alpha-Hydroxyetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hydroxyetizolam is the principal active metabolite of the thienodiazepine etizolam. Following administration of etizolam, it is rapidly metabolized in the liver to form alpha-hydroxyetizolam, which exhibits a longer elimination half-life than its parent compound and is understood to contribute significantly to the overall pharmacological effects.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of alpha-hydroxyetizolam, focusing on its interaction with the GABA-A receptor, metabolic pathways, and pharmacokinetic properties. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of critical pathways and workflows are provided to facilitate understanding.

Pharmacodynamics: Interaction with the GABA-A Receptor

alpha-Hydroxyetizolam, like its parent compound etizolam and other benzodiazepines, exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[4] The binding of alpha-hydroxyetizolam to the benzodiazepine (B76468) site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[4] This hyperpolarization of the neuronal membrane results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this class of drugs.

Data Presentation

Table 1: Receptor Binding Affinity of Etizolam at the GABA-A Receptor

| Compound | Radioligand | Tissue Source | Ki (nmol/L) | Reference |

| Etizolam | [3H]flunitrazepam | Rat cortical membranes | 4.5 | [6] |

Table 2: In Vitro Potency of Etizolam at the GABA-A Receptor

| Compound | Receptor Subtype | Effect | EC50 (nmol/L) | Reference |

| Etizolam | alpha 1 beta 2 gamma 2S | Enhancement of GABA-induced Cl- currents | 92 | [6] |

Metabolism and Pharmacokinetics

alpha-Hydroxyetizolam is formed from etizolam primarily through hydroxylation, a phase I metabolic reaction. This process is mainly catalyzed by cytochrome P450 enzymes in the liver, with CYP3A4 and CYP2C19 identified as the key isoforms involved.[5][7] The resulting alpha-hydroxyetizolam is an active metabolite with a longer half-life than the parent drug, contributing to the duration of the pharmacological effects.[1][5]

Data Presentation

Table 3: Pharmacokinetic Parameters of Etizolam and alpha-Hydroxyetizolam

| Compound | Parameter | Value | Reference |

| Etizolam | Elimination Half-Life (t½) | ~3.4 hours | [3] |

| alpha-Hydroxyetizolam | Elimination Half-Life (t½) | ~8.2 hours | [8] |

Experimental Protocols

Competitive Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol is adapted from standard methods for determining the affinity of benzodiazepine-like compounds for the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of alpha-hydroxyetizolam for the benzodiazepine binding site on the GABA-A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Test Compound: alpha-Hydroxyetizolam

-

Radioligand: [3H]flunitrazepam (a high-affinity benzodiazepine site ligand)

-

Receptor Source: Rat cortical membranes (or other appropriate tissue homogenate rich in GABA-A receptors)

-

Assay Buffer: Tris-HCl buffer (pH 7.4)

-

Non-specific Binding Control: Diazepam (or another unlabeled benzodiazepine at a high concentration)

-

Filtration Apparatus: Glass fiber filters and a cell harvester

-

Scintillation Counter and Scintillation Fluid

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex by homogenization and differential centrifugation.

-

Assay Setup: In a series of test tubes, combine the rat cortical membranes, a fixed concentration of [3H]flunitrazepam, and varying concentrations of the test compound (alpha-hydroxyetizolam).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the amount of non-specific binding from control tubes containing a saturating concentration of unlabeled diazepam.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Assay for Determining In Vitro Potency (EC50)

This protocol describes a method to determine the potency of alpha-hydroxyetizolam in modulating GABA-A receptor function using two-electrode voltage-clamp recording in Xenopus oocytes.

Objective: To determine the EC50 value of alpha-hydroxyetizolam for the potentiation of GABA-induced chloride currents.

Materials:

-

Test Compound: alpha-Hydroxyetizolam

-

Agonist: Gamma-aminobutyric acid (GABA)

-

Expression System: Xenopus laevis oocytes

-

Receptor Subunit cRNAs: cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S)

-

Recording Equipment: Two-electrode voltage-clamp amplifier, electrodes, and data acquisition system

-

Recording Solution: Oocyte Ringer's solution

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with a mixture of the cRNAs for the desired GABA-A receptor subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with Oocyte Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Drug Application:

-

Apply a sub-maximal concentration of GABA (e.g., the EC10-EC20 concentration) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of alpha-hydroxyetizolam.

-

-

Data Acquisition: Record the potentiation of the GABA-induced current at each concentration of alpha-hydroxyetizolam.

-

Data Analysis:

-

Normalize the potentiated current responses to the maximal response.

-

Plot the normalized response against the logarithm of the alpha-hydroxyetizolam concentration to generate a dose-response curve.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 value.

-

Mandatory Visualizations

References

- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Unraveling the Pharmacokinetic Profile of alpha-Hydroxyetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Hydroxyetizolam is a principal and pharmacologically active metabolite of the thienodiazepine, etizolam. Its longer half-life compared to the parent compound suggests a significant contribution to the overall clinical effects of etizolam. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and half-life of alpha-hydroxyetizolam, intended to serve as a resource for researchers, scientists, and professionals in drug development. This document synthesizes available data on its metabolic pathway, pharmacokinetic parameters, and the analytical methodologies used for its quantification.

Introduction

Etizolam, a thienodiazepine derivative, is recognized for its anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[1][2] Its pharmacological actions are primarily mediated through its interaction with the GABAA receptor.[1] The biotransformation of etizolam in the human body leads to the formation of two major metabolites: alpha-hydroxyetizolam and 8-hydroxyetizolam.[2][3] Notably, alpha-hydroxyetizolam is pharmacologically active and exhibits a longer elimination half-life than its parent compound, etizolam, which has a mean half-life of approximately 3.4 hours.[4][5][6] This extended presence in the systemic circulation indicates that alpha-hydroxyetizolam likely plays a crucial role in the duration and intensity of etizolam's therapeutic and adverse effects.

Metabolic Pathway of Etizolam to alpha-Hydroxyetizolam

The metabolism of etizolam is a critical determinant of its pharmacokinetic profile and that of its metabolites. The formation of alpha-hydroxyetizolam occurs through a Phase I metabolic reaction, specifically hydroxylation.

Key Enzymes and Reactions

The hydroxylation of etizolam at the alpha-position of the ethyl side chain is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[4][7][8] Studies have identified CYP3A4 and CYP2C19 as the key isoforms involved in this metabolic conversion.[1][4] The polymorphic nature of CYP2C19 can lead to inter-individual variability in the metabolism of etizolam and the formation of alpha-hydroxyetizolam.[4][9]

The metabolic pathway can be visualized as follows:

Pharmacokinetics of alpha-Hydroxyetizolam

The pharmacokinetic parameters of alpha-hydroxyetizolam are essential for understanding its contribution to the overall pharmacological effect of etizolam.

Quantitative Pharmacokinetic Data

Data on the specific pharmacokinetic parameters of alpha-hydroxyetizolam are limited in publicly available literature. However, key findings from studies on etizolam provide valuable insights.

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~ 8.2 hours | [1][6] |

| Pharmacological Activity | Active | [1][4] |

Note: Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Plasma Concentration), Vd (Volume of Distribution), and CL (Clearance) data for alpha-hydroxyetizolam are not consistently reported in the reviewed literature.

The longer half-life of alpha-hydroxyetizolam (approximately 8.2 hours) compared to etizolam (approximately 3.4 hours) suggests that this metabolite may accumulate with repeated dosing of etizolam and contribute significantly to the sustained clinical effects.[5][6]

Experimental Protocols for Quantification

The accurate quantification of alpha-hydroxyetizolam in biological matrices is fundamental for pharmacokinetic studies. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting alpha-hydroxyetizolam from plasma or urine samples is Liquid-Liquid Extraction.

Protocol:

-

Sample Collection: Collect whole blood in appropriate anticoagulant tubes or urine samples. Centrifuge blood samples to obtain plasma.

-

Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of alpha-hydroxyetizolam) to the plasma/urine sample.

-

pH Adjustment: Adjust the pH of the sample to an alkaline range (e.g., pH 9-10) using a suitable buffer to ensure the analyte is in its non-ionized form.

-

Extraction: Add an immiscible organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Vortexing and Centrifugation: Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic layer. Centrifuge to separate the aqueous and organic layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for alpha-hydroxyetizolam and the internal standard are monitored for quantification.

Conclusion

alpha-Hydroxyetizolam is a pharmacologically significant, active metabolite of etizolam with a notably longer half-life than the parent drug. This characteristic underscores its importance in the overall therapeutic and toxicological profile of etizolam. While the elimination half-life is established to be approximately 8.2 hours, a comprehensive understanding of its full pharmacokinetic profile, including Cmax, Tmax, Vd, and CL, requires further dedicated research. The methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for future studies aimed at elucidating the detailed pharmacokinetics of alpha-hydroxyetizolam, which will be invaluable for clinical pharmacology, forensic toxicology, and drug development.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Etizolam - Wikipedia [en.wikipedia.org]

- 6. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Phase I Drug Metabolism [sigmaaldrich.com]

- 9. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Hydroxyetizolam: A Comprehensive Technical Review of the Major Active Metabolite of Etizolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etizolam, a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties, undergoes extensive metabolism in the human body.[1][2] A primary and pharmacologically significant metabolic pathway is the 1'-hydroxylation of the ethyl group, leading to the formation of alpha-hydroxyetizolam.[1] This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity comparable to the parent compound and possesses a longer elimination half-life, thereby significantly contributing to the overall clinical effects of etizolam.[1][3] This technical guide provides an in-depth review of the metabolism of etizolam to alpha-hydroxyetizolam, its pharmacokinetic profile, and the analytical methodologies for its quantification.

Introduction

Etizolam is a central nervous system depressant that acts as a full agonist at GABA-A receptors, enhancing GABAergic transmission.[1] Its chemical structure, characterized by a thiophene (B33073) ring fused to a diazepine (B8756704) ring, differentiates it from classical benzodiazepines. The biotransformation of etizolam is a critical aspect of its pharmacology, with alpha-hydroxyetizolam being a key active metabolite.[2][4] Understanding the formation, pharmacokinetics, and activity of this metabolite is essential for a complete comprehension of etizolam's therapeutic and toxicological profile.

Metabolism of Etizolam to α-Hydroxyetizolam

The primary metabolic pathway for etizolam involves hydroxylation.[1] The formation of alpha-hydroxyetizolam occurs through the hydroxylation of the ethyl group at the 1'-position.[1] This reaction is primarily mediated by cytochrome P450 enzymes in the liver.

Involved Cytochrome P450 Isoforms

Several cytochrome P450 (CYP) isoforms are implicated in the metabolism of etizolam. CYP3A4 is predicted to be the main enzyme responsible for mediating this biotransformation.[1] Additionally, CYP2C18 and CYP2C19 are also involved in the metabolic pathways of etizolam.[1][5] The involvement of polymorphic enzymes like CYP2C19 suggests that the pharmacokinetics of etizolam and the formation of alpha-hydroxyetizolam can be influenced by an individual's genetic makeup, potentially leading to variations in drug response and side effects.[6][7][8]

Metabolic Pathway Diagram

The metabolic conversion of etizolam to its major metabolites is illustrated in the following diagram:

Caption: Metabolic pathway of etizolam.

Pharmacokinetics of Etizolam and α-Hydroxyetizolam

The pharmacokinetic profiles of etizolam and alpha-hydroxyetizolam have been characterized in healthy subjects. Alpha-hydroxyetizolam exhibits a longer elimination half-life than its parent compound, which has significant implications for the duration of pharmacological effects.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for etizolam and its major active metabolite, alpha-hydroxyetizolam.

Table 1: Pharmacokinetic Parameters of Etizolam (Single Oral Dose)

| Parameter | Value | Reference |

| Dose | 0.5 mg | [1][3] |

| Cmax (Peak Plasma Concentration) | 8.3 ng/mL | [1] |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | [3] |

| Elimination Half-Life (t½) | 3.4 hours (mean) | [1][3] |

| Volume of Distribution (Vd) | 0.9 ± 0.2 L/kg | [1] |

| Bioavailability | 93% | [1] |

Table 2: Pharmacokinetic Parameters of α-Hydroxyetizolam

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 8.2 hours (mean) | [1][2][3] |

Pharmacological Activity of α-Hydroxyetizolam

Alpha-hydroxyetizolam is not an inactive metabolite; it retains pharmacological activity that is comparable to that of etizolam itself.[1][9] This intrinsic activity, combined with its longer half-life, means that alpha-hydroxyetizolam likely contributes significantly to the overall therapeutic and sedative effects observed after the administration of etizolam.[3]

Experimental Protocols for Quantification

The simultaneous analysis of etizolam and its metabolites in biological matrices is crucial for clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed and highly specific method for this purpose.[10][11]

Sample Preparation and Extraction

A representative protocol for the extraction of etizolam and its metabolites from whole blood is as follows:

-

Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes.

-

Internal Standard Addition: Add a deuterated internal standard (e.g., etizolam-d3) to the sample to ensure accurate quantification.[12]

-

Protein Precipitation: Precipitate proteins by adding acetonitrile (B52724) to the sample.[12]

-

Centrifugation: Centrifuge the mixture to separate the precipitated proteins from the supernatant containing the analytes.[12]

-

Phospholipid Removal: Pass the supernatant through a phospholipid removal plate to further clean the sample.[12]

-

Reconstitution: Evaporate the cleaned supernatant and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[12]

LC-MS/MS Analysis

A typical LC-MS/MS method for the analysis of etizolam and its metabolites involves:

-

Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of the analytes.[11]

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10][12]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of etizolam and alpha-hydroxyetizolam in a biological sample.

Caption: Experimental workflow for analysis.

Conclusion

Alpha-hydroxyetizolam is a major and pharmacologically active metabolite of etizolam. Its formation, primarily mediated by CYP3A4, and its longer elimination half-life compared to the parent drug are critical factors in the overall pharmacodynamic profile of etizolam. For researchers and professionals in drug development and toxicology, a thorough understanding of the properties and analytical methods for alpha-hydroxyetizolam is paramount for accurate interpretation of clinical effects, drug-drug interactions, and forensic findings. The provided data and protocols offer a comprehensive technical foundation for further investigation and application in these fields.

References

- 1. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etizolam - Wikipedia [en.wikipedia.org]

- 3. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecddrepository.org [ecddrepository.org]

- 10. lcms.cz [lcms.cz]

- 11. The Analytical Scientist | Analysis of benzodiazepines and their metabolites by UHPLC-MS/MS [theanalyticalscientist.com]

- 12. Analytical methods [bio-protocol.org]

An In-depth Technical Guide to alpha-Hydroxyetizolam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-hydroxyetizolam, the primary active metabolite of the thienodiazepine, etizolam. The document covers its chemical identity, pharmacokinetic properties, and analytical methodologies, presenting data in a structured format for ease of reference.

Chemical Identity

alpha-Hydroxyetizolam is a significant metabolite of etizolam, contributing to its overall pharmacological effect.[1][2]

Table 1: IUPAC Name and Synonyms of alpha-Hydroxyetizolam

| Identifier Type | Identifier |

| IUPAC Name | 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol[1][3] |

| CAS Number | 64546-10-7[1] |

| PubChem CID | 15135972[1] |

| Molecular Formula | C₁₇H₁₅ClN₄OS[1] |

| Molar Mass | 358.84 g·mol⁻¹[1] |

| Common Synonyms | α-Hydroxyetizolam, 6-(2-Chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4)diazepine, AYC2I7NE1D[3] |

Pharmacological and Pharmacokinetic Profile

alpha-Hydroxyetizolam is a pharmacologically active metabolite that exhibits a longer half-life than its parent compound, etizolam.[1][2] This extended half-life suggests a significant contribution to the clinical effects of etizolam.[2]

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | Approximately 8.2 hours | [1][2][4] |

| Pharmacological Activity | Active metabolite | [1][2] |

| Plasma Concentration | At steady state, plasma concentrations are higher than etizolam. | [2] |

| Cmax (Maximum Concentration) | Data not readily available in the reviewed literature. | |

| Tmax (Time to Maximum Concentration) | Data not readily available in the reviewed literature. |

Metabolic Pathway

Etizolam is primarily metabolized in the liver via oxidation into its major active metabolite, alpha-hydroxyetizolam, and another metabolite, 8-hydroxyetizolam.[5] Hydroxylation is the key metabolic reaction.[5]

Experimental Protocols

This protocol is adapted from a method developed for the simultaneous analysis of etizolam and its metabolites.[6]

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): Whole blood samples are subjected to solid-phase extraction to isolate the analytes of interest.

-

Derivatization: The extracted samples are derivatized using TMS (trimethylsilyl) to improve the chromatographic properties of the analytes.[6]

-

-

Instrumentation:

-

Gas Chromatograph: An ion trap gas chromatograph is used for the separation of the analytes.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) is employed for the detection and quantification of etizolam and its metabolites.[6]

-

-

Chromatographic Conditions:

-

Column: A suitable capillary column for the separation of benzodiazepines.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient is used to ensure the separation of etizolam, alpha-hydroxyetizolam, and 8-hydroxyetizolam within approximately 17 minutes.[6]

-

Internal Standard: Fludiazepam is used as an internal standard for quantification.[6]

-

-

Validation Parameters:

-

Starting Material: A suitable precursor of etizolam or a related thienodiazepine derivative would be required.

-

Key Reaction: A regioselective hydroxylation reaction would be the crucial step. This could potentially be achieved through various methods, such as:

-

Microbial Transformation: Utilizing specific microorganisms or enzymes that can selectively hydroxylate the ethyl group of etizolam.

-

Chemical Synthesis: This would likely involve a multi-step process, potentially protecting other reactive sites on the molecule, introducing a functional group that can be converted to a hydroxyl group, and then deprotection.

-

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

-

Characterization: The structure of the synthesized alpha-hydroxyetizolam would be confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of alpha-hydroxyetizolam in a forensic or clinical setting.

References

- 1. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]

- 2. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-Hydroxyetizolam | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Etizolam - Wikipedia [en.wikipedia.org]

- 5. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Hydroxyetizolam: A Comprehensive Technical Guide on its Discovery, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxyetizolam is the primary and pharmacologically active metabolite of etizolam, a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties. Following the administration of etizolam, it is rapidly metabolized in the body to form alpha-hydroxyetizolam, which contributes significantly to the overall pharmacological effects of the parent drug. Notably, this metabolite exhibits a longer elimination half-life than etizolam, prolonging the duration of its therapeutic and potential adverse effects. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to alpha-hydroxyetizolam, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The identification of alpha-hydroxyetizolam is intrinsically linked to the metabolic studies of its parent compound, etizolam. Etizolam was first patented in 1972 and approved for medical use in Japan in 1984.[1] Subsequent pharmacokinetic studies in the late 1980s and early 1990s aimed to understand its absorption, distribution, metabolism, and excretion.

One of the seminal English-language studies that characterized the pharmacokinetics of etizolam and its major metabolite was published by Fracasso et al. in 1991 in the European Journal of Clinical Pharmacology. This research in healthy volunteers demonstrated that etizolam is extensively metabolized and that alpha-hydroxyetizolam is the main metabolite found in plasma.[2] The study highlighted the pharmacological activity of this metabolite and its longer half-life of approximately 8.2 hours compared to etizolam's 3.4 hours, suggesting its significant contribution to the clinical effects.[2][3]

Further research confirmed that etizolam undergoes hydroxylation to form alpha-hydroxyetizolam, a process primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19 in the liver.[4] The recognition of alpha-hydroxyetizolam as a major, active metabolite was crucial for a complete understanding of etizolam's pharmacological profile and for the development of analytical methods to detect its use and misuse.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol | [3] |

| Molecular Formula | C₁₇H₁₅ClN₄OS | [3] |

| Molar Mass | 358.84 g/mol | [3] |

| CAS Number | 64546-10-7 | [3] |

Pharmacokinetics

The pharmacokinetic profile of alpha-hydroxyetizolam is a key factor in its clinical and forensic assessment.

| Parameter | Value | Species | Reference |

| Elimination Half-life (t½) | ~8.2 hours | Human | [2][3] |

| Parent Drug (Etizolam) Half-life | ~3.4 hours | Human | [1][2] |

| Time to Peak Plasma Concentration (Tmax) of Etizolam | 0.5 - 2 hours | Human | [2] |

| Bioavailability of Etizolam | 93% | Human | [1] |

Metabolism and Signaling Pathway

Etizolam is extensively metabolized in the liver, primarily through oxidation. The formation of alpha-hydroxyetizolam is a critical step in its biotransformation.

Metabolic Pathway of Etizolam to α-Hydroxyetizolam

Caption: Metabolic conversion of etizolam to its primary active metabolite, α-hydroxyetizolam.

Mechanism of Action: GABAa Receptor Modulation

Both etizolam and alpha-hydroxyetizolam exert their effects by acting as positive allosteric modulators of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to the benzodiazepine (B76468) site on the GABAa receptor, which is located at the interface of the α and γ subunits.[4][5] This binding enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. This mechanism underlies the anxiolytic, sedative, and muscle relaxant effects of these compounds.

Caption: Simplified signaling pathway of α-hydroxyetizolam at the GABAa receptor.

Experimental Protocols

Quantification of α-Hydroxyetizolam in Whole Blood by LC-MS/MS

This protocol is based on methodologies described in forensic toxicology literature.[6][7]

Objective: To accurately quantify the concentration of alpha-hydroxyetizolam in human whole blood samples.

Materials:

-

Whole blood samples

-

alpha-Hydroxyetizolam certified reference material

-

Internal standard (e.g., diazepam-d5)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or QuEChERS salts

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of whole blood in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

For cleaner samples, a solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed following the manufacturer's instructions.[7]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for alpha-hydroxyetizolam and the internal standard.

-

alpha-Hydroxyetizolam: Precursor ion (m/z) and product ions will need to be optimized on the specific instrument.

-

Internal Standard: Precursor ion (m/z) and product ions for the chosen internal standard.

-

-

-

-

Quantification:

-

Generate a calibration curve using fortified blood standards of known alpha-hydroxyetizolam concentrations.

-

Calculate the concentration of alpha-hydroxyetizolam in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Experimental Workflow for Quantification

Caption: Workflow for the quantification of α-hydroxyetizolam in biological samples.

Conclusion

Alpha-hydroxyetizolam is a critical molecule to consider in the study of etizolam's pharmacology and toxicology. Its discovery as the primary active metabolite with a prolonged half-life has significant implications for both therapeutic use and forensic analysis. The methodologies outlined in this guide for its analysis are robust and widely accepted in the scientific community. A thorough understanding of the properties and actions of alpha-hydroxyetizolam is essential for professionals in drug development and research to fully characterize the effects of etizolam and to develop safer and more effective therapeutic agents.

References

- 1. Etizolam - Wikipedia [en.wikipedia.org]

- 2. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions [pubmed.ncbi.nlm.nih.gov]

- 6. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

Toxicological Profile of α-Hydroxyetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxyetizolam is the principal and pharmacologically active metabolite of etizolam, a thienodiazepine derivative with anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[1][2] Etizolam itself is structurally related to the benzodiazepine (B76468) class of drugs, differing by the substitution of a benzene (B151609) ring with a thiophene (B33073) ring.[3][4] Due to its pharmacological activity and longer elimination half-life compared to the parent compound, α-hydroxyetizolam significantly contributes to the overall clinical and toxicological effects of etizolam.[5][6] This guide provides a comprehensive overview of the toxicological profile of α-hydroxyetizolam, focusing on its metabolism, pharmacokinetics, mechanism of action, and available toxicological data. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for research and drug development professionals.

Metabolism and Pharmacokinetics

Etizolam undergoes extensive biotransformation in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][7] The major metabolic pathway is the 1'-hydroxylation of the ethyl group, which results in the formation of α-hydroxyetizolam.[5][8] Another significant metabolite is 8-hydroxyetizolam.[3][4] Both of these metabolites are pharmacologically active.[7]

The primary enzyme predicted to be responsible for etizolam metabolism is CYP3A4, with contributions from CYP2C18 and CYP2C19.[5][9] Genetic polymorphisms in CYP2C19 can influence the pharmacokinetics of etizolam, with poor metabolizers exhibiting significantly higher plasma concentrations and longer elimination half-lives, potentially increasing the risk of side effects and toxicity.[7][10]

Pharmacokinetic Parameters

The pharmacokinetic properties of etizolam and its primary active metabolite, α-hydroxyetizolam, are summarized in the table below. Notably, α-hydroxyetizolam has a longer elimination half-life than its parent compound, which may prolong the pharmacological effects.[5][6]

| Parameter | Etizolam | α-Hydroxyetizolam |

| Mean Elimination Half-life (t½) | ~3.4 hours | ~8.2 hours |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2 hours | Not explicitly stated, but plasma concentrations are higher at steady state than the parent compound.[6] |

| Metabolizing Enzymes | CYP3A4, CYP2C19, CYP2C18[5][9] | Undergoes further Phase II glucuronidation.[11] |

Mechanism of Action

Similar to etizolam and other benzodiazepines, α-hydroxyetizolam exerts its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[8][12] It binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the alpha and gamma subunits.[5] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in the central nervous system depressant effects, including sedation, anxiolysis, and anticonvulsant activity.[5][8]

Caption: GABA-A Receptor Signaling Pathway for α-Hydroxyetizolam.

Toxicological Data

The toxicological data for α-hydroxyetizolam is intrinsically linked to that of etizolam, as it is the primary active metabolite. Blood concentrations of etizolam are often measured in clinical and forensic toxicology cases.

| Concentration Type | Etizolam Blood Concentration (ng/mL) | Notes |

| Therapeutic | 8 - 18 | Typical range observed after therapeutic doses.[8] |

| Toxic | 20 - 100 | Associated with significant impairment.[8] |

| Fatal | Median: 50 (Range: 10-630) | Often in cases involving poly-drug use.[8] A case with only etizolam detected had a post-mortem concentration of 120 ng/mL.[8] |

In fatal cases where etizolam and its metabolites were detected, the concentrations can vary. For example, in one case of drowning, the post-mortem heart blood concentrations were 264 ng/mL for etizolam, 7.2 ng/mL for α-hydroxyetizolam, and 11 ng/mL for 8-hydroxyetizolam.[8] In another case of sudden death, the concentrations were 26 ng/mL for etizolam, 9.4 ng/mL for α-hydroxyetizolam, and 9.3 ng/mL for 8-hydroxyetizolam.[8]

Experimental Protocols

In Vitro Metabolism Studies

A common method to study the metabolism of a compound like etizolam is through incubation with human liver microsomes (HLM), which contain a high concentration of CYP enzymes.

Objective: To identify the metabolites of etizolam and the specific CYP enzymes responsible for their formation.

Methodology:

-

Incubation: Etizolam is incubated with pooled HLM in the presence of NADPH (a necessary cofactor for CYP enzyme activity).

-

Inhibition Assay: To identify the specific CYP enzymes involved, the incubation is repeated with the addition of known selective inhibitors for different CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19).

-

Recombinant Enzymes: Etizolam can also be incubated with individual recombinant human CYP enzymes to confirm which ones are capable of metabolizing the drug.

-

Sample Analysis: Following incubation, the samples are analyzed using a sensitive analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify the parent drug and its metabolites.

-

Data Interpretation: A reduction in the formation of α-hydroxyetizolam in the presence of a specific inhibitor indicates that the corresponding CYP enzyme is involved in its metabolism.

Caption: Workflow for In Vitro Metabolism Studies of Etizolam.

Analytical Methodology for Biological Samples

The detection and quantification of etizolam and its metabolites in biological specimens like blood and urine are crucial for both clinical and forensic toxicology.[3][4] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and reliable method.[13][14]

Objective: To accurately measure the concentrations of etizolam and α-hydroxyetizolam in a biological matrix.

Methodology:

-

Sample Preparation:

-

Extraction: A sample (e.g., whole blood) is subjected to an extraction procedure to isolate the analytes from the complex biological matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used.[14][15]

-

Internal Standard: An internal standard (a compound with similar chemical properties but a different mass, such as fludiazepam) is added at the beginning of the sample preparation to account for any loss during the process.[14]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The separated compounds are introduced into a tandem mass spectrometer.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of the analytes in the sample is determined by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

α-Hydroxyetizolam is a pharmacologically active metabolite that plays a crucial role in the overall effects and toxicity of etizolam. Its longer half-life compared to the parent drug can lead to a prolonged duration of action and an increased risk of accumulation with repeated dosing.[6] The metabolism of etizolam to α-hydroxyetizolam is primarily mediated by CYP3A4 and CYP2C19, and genetic variations in these enzymes can significantly alter an individual's response to the drug.[7][9] Understanding the toxicological profile of α-hydroxyetizolam is essential for interpreting clinical and forensic toxicology results and for the development of safer therapeutic agents.

References

- 1. Etizolam - Wikipedia [en.wikipedia.org]

- 2. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. shimadzu.com [shimadzu.com]

Unveiling the GABA-A Receptor Affinity of alpha-Hydroxyetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etizolam, a thienodiazepine derivative, is a potent positive allosteric modulator of the GABA-A receptor, widely recognized for its anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] Upon administration, etizolam is metabolized into several compounds, with alpha-hydroxyetizolam being a major and pharmacologically active metabolite.[1][3] Understanding the receptor binding affinity of this metabolite is crucial for a comprehensive pharmacological assessment of etizolam. This technical guide provides a detailed overview of the receptor binding characteristics of etizolam and alpha-hydroxyetizolam, outlines the experimental protocols for determining binding affinities, and illustrates the associated molecular and procedural pathways.